4-Mesityl-2,2-dimethylbutanoic acid
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Overview
Description
4-Mesityl-2,2-dimethylbutanoic acid is an organic compound with the molecular formula C15H22O2 and a molecular weight of 234.33 g/mol It is characterized by the presence of a mesityl group (a derivative of mesitylene) attached to a 2,2-dimethylbutanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Mesityl-2,2-dimethylbutanoic acid typically involves the introduction of the mesityl group to the 2,2-dimethylbutanoic acid backbone. One common method is through the use of organometallic reagents such as Grignard reagents or organolithium compounds. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The choice of reagents and catalysts is optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-Mesityl-2,2-dimethylbutanoic acid can undergo various types of chemical reactions, including:
Oxidation: The mesityl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The hydrogen atoms on the mesityl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of mesityl ketones or carboxylic acids.
Reduction: Formation of mesityl alcohols or aldehydes.
Substitution: Formation of brominated or nitrated mesityl derivatives.
Scientific Research Applications
4-Mesityl-2,2-dimethylbutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Mesityl-2,2-dimethylbutanoic acid involves its interaction with molecular targets such as enzymes and receptors. The mesityl group can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethylbutanoic acid: A structurally similar compound without the mesityl group.
Mesitylene: The parent compound of the mesityl group.
4-Mesitylbutanoic acid: A compound with a similar structure but lacking the 2,2-dimethyl substitution.
Uniqueness
4-Mesityl-2,2-dimethylbutanoic acid is unique due to the presence of both the mesityl group and the 2,2-dimethyl substitution. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C15H22O2 |
---|---|
Molecular Weight |
234.33 g/mol |
IUPAC Name |
2,2-dimethyl-4-(2,4,6-trimethylphenyl)butanoic acid |
InChI |
InChI=1S/C15H22O2/c1-10-8-11(2)13(12(3)9-10)6-7-15(4,5)14(16)17/h8-9H,6-7H2,1-5H3,(H,16,17) |
InChI Key |
TVVQIJXYPVDGDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CCC(C)(C)C(=O)O)C |
Origin of Product |
United States |
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